Cas no 100372-38-1 (Methyl 5-(1,3-benzothiazol-2-yl)pentanoate)

Methyl 5-(1,3-benzothiazol-2-yl)pentanoate structure
100372-38-1 structure
Product name:Methyl 5-(1,3-benzothiazol-2-yl)pentanoate
CAS No:100372-38-1
MF:C13H15NO2S
MW:249.3287
CID:1127872
PubChem ID:18002644

Methyl 5-(1,3-benzothiazol-2-yl)pentanoate Chemical and Physical Properties

Names and Identifiers

    • Methyl 5-(1,3-benzothiazol-2-yl)pentanoate
    • SureCN6642379
    • 2-Benzothiazolepentanoic acid, methyl ester
    • AGN-PC-01NQUW
    • 5-benzothiazol-2-yl-pentanoic acid methyl ester
    • CTK0G8899
    • 5-benzothiazol-2-yl-valeric acid methyl ester
    • 5-Benzothiazol-2-yl-valeriansaeure-methylester
    • ACMC-20m3fa
    • methyl 5-(2-benzothiazolyl)pentanoate
    • SureCN6642379; 2-Benzothiazolepentanoic acid, methyl ester; AGN-PC-01NQUW; 5-benzothiazol-2-yl-pentanoic acid methyl ester; CTK0G8899; 5-benzothiazol-2-yl-valeric acid methyl ester; 5-Benzothiazol-2-yl-valeriansaeure-methylester; ACMC-20m3fa; methyl 5-(2-benzothiazolyl)pentanoate;
    • SCHEMBL6642379
    • methyl 5-(2-benzo-thiazolyl)pentanoate
    • DGJUIJHJDRLZAU-UHFFFAOYSA-N
    • 100372-38-1
    • DTXSID20592412
    • Inchi: InChI=1S/C13H15NO2S/c1-16-13(15)9-5-4-8-12-14-10-6-2-3-7-11(10)17-12/h2-3,6-7H,4-5,8-9H2,1H3
    • InChI Key: DGJUIJHJDRLZAU-UHFFFAOYSA-N
    • SMILES: COC(=O)CCCCC1=NC2=CC=CC=C2S1

Computed Properties

  • Exact Mass: 249.08235g/mol
  • Monoisotopic Mass: 249.08235g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 6
  • Complexity: 260
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.2
  • Topological Polar Surface Area: 67.4Ų
  • Molecular Weight: 249.33g/mol

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